2-Nonene
Overview
Description
Nonene appears as a clear colorless liquid with a sharp odor. Flash point 75°F. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.
Scientific Research Applications
Lipid Peroxidation and Cell Signaling
4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation, is significant in cell physiology and pathology. It forms via several oxidative routes, including hydroperoxides and epoxides, and affects redox-sensitive cell signaling proteins (Spickett, 2013). HNE also influences endothelial cell functioning by altering nitric oxide levels and superoxide generation, impacting redox signaling (Whitsett, Picklo, & Vasquez-Vivar, 2007).
Chemistry and Reactivity in Biological Systems
The chemistry and reactivity of HNE are central to understanding its role in oxidative stress and cell physiology. Studies reveal its interactions with amino acids and lipids, influencing various molecular mechanisms and cell processes (Vazdar et al., 2021).
Influence on Tissue Factor Activity
HNE has been found to affect tissue factor activity in human monocytic cells, implicating it in the pathogenesis of atherosclerosis. This effect is mediated through the activation of p38 mitogen-activated protein kinase and phosphatidylserine exposure (Vatsyayan et al., 2013).
Detection and Quantification Techniques
Efficient detection and quantification of HNE in complex biological samples have been achieved using methods like electrospray mass spectrometry. These techniques are essential for analyzing HNE's role in various physiological and pathological conditions (Gioacchini et al., 1999).
Role in Disease Pathologies
HNE's role in various diseases, especially those caused or exacerbated by oxidative stress, has been extensively studied. Its ability to disrupt protein activity and signal transduction, induce inflammation, and trigger apoptosis in oxidative stress conditions is significant (Breitzig et al., 2016).
Mechanism of Action
Target of Action
2-Nonene, also known as non-2-ene, is an alkene with the molecular formula C9H18 . It is a type of hydrocarbon that is primarily used in industrial applications, such as the production of plasticizers, resins, and other chemicals
Mode of Action
Its mode of action is primarily chemical, involving reactions with other compounds under specific conditions to produce desired products .
Biochemical Pathways
It can undergo various chemical reactions, including polymerization and oxidation .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is typically discussed in the context of drugs or bioactive compoundsLike other chemicals, its distribution and effects in the environment or within an organism would depend on factors such as its physical and chemical properties, including its molecular weight of126.2392 .
Result of Action
The primary result of this compound’s action is the production of other chemicals in industrial processes
Safety and Hazards
Like many industrial chemicals, nonene has potential health and environmental impacts . It is a skin irritant and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur . Given nonene’s potential health and environmental hazards, handling this compound necessitates rigorous safety measures .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-Nonene can be achieved through the catalytic hydrogenation of 2-Nonyn-1-ol.", "Starting Materials": [ "2-Nonyn-1-ol", "Hydrogen gas", "Catalyst (e.g. palladium on carbon)" ], "Reaction": [ "Add 2-Nonyn-1-ol and catalyst to a reaction vessel", "Add hydrogen gas to the reaction vessel under pressure", "Heat the reaction mixture to the appropriate temperature (e.g. 50-100°C)", "Allow the reaction to proceed until complete", "Filter the catalyst from the reaction mixture", "Distill the product to isolate 2-Nonene" ] } | |
CAS No. |
2216-38-8 |
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-non-2-ene |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+ |
InChI Key |
IICQZTQZQSBHBY-HWKANZROSA-N |
Isomeric SMILES |
CCCCCC/C=C/C |
SMILES |
CCCCCCC=CC |
Canonical SMILES |
CCCCCCC=CC |
boiling_point |
275 to 284 °F at 760 mm Hg (USCG, 1999) 135-140 °C @ 1 ATM |
Color/Form |
COLORLESS LIQUID |
density |
0.739 at 68 °F (USCG, 1999) 0.739 @ 20 °C |
flash_point |
78 °F (USCG, 1999) 78 °F OC |
27215-95-8 | |
physical_description |
Liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Flammable; Irritant; Health Hazard |
vapor_pressure |
10.86 mm Hg (USCG, 1999) Vapor pressure = 3.75 mm Hg @ 25 °C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of non-2-ene?
A1: Non-2-ene has the molecular formula C9H18 and a molecular weight of 126.24 g/mol.
Q2: Does the provided research discuss the spectroscopic data of non-2-ene?
A2: While the research doesn't explicitly focus on the spectroscopic data of non-2-ene itself, it does discuss the spectroscopic properties (IR, 1H and 13C NMR, MS) of various derivatives, such as 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate. [] These data provide valuable insights into the structural features of these compounds.
Q3: What types of reactions are commonly observed with non-2-ene and its derivatives?
A3: The research highlights various reactions involving non-2-ene derivatives, including:
- Cycloaddition Reactions: Compounds containing the non-2-ene moiety, such as 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes and 1-oxa-6-thia-4,9-diazaspiro[4.4]non-7-enes, can be synthesized via cycloaddition reactions involving 1,2-diaza-1,3-butadienes and specific thiones. []
- Ritter Reactions: The synthesis of 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate from (+)-limonene involves a Ritter reaction with acetonitrile in the presence of perchloric acid. []
- Reduction Reactions: The biological metabolism of 4-hydroxy-2-nonenal (HNE), a derivative of non-2-ene, involves reduction to 1,4-dihydroxy-2-nonene. [, , ] This reaction is primarily catalyzed by the enzyme aldo-keto reductase AKR1C1. []
Q4: The research mentions the synthesis of "spiro" compounds. What does the term "spiro" refer to in this context?
A4: The term "spiro" in the context of these papers refers to a specific structural motif in organic chemistry. A spiro compound contains two or more rings that share only one common atom, the spiro atom. For instance, 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes are spiro compounds where a non-2-ene moiety is part of a spirocyclic system. [, ]
Q5: What is 4-hydroxy-2-nonenal (HNE), and why is its metabolism significant?
A5: 4-Hydroxy-2-nonenal (HNE) is a major α,β-unsaturated aldehyde produced during lipid peroxidation, a process associated with oxidative stress and various pathological conditions. [, , ] HNE is cytotoxic and electrophilic, readily reacting with cellular components like proteins and DNA, leading to cellular damage. Its efficient detoxification is crucial for maintaining cellular health.
Q6: How is HNE metabolized in the liver?
A6: The liver employs several enzymatic pathways to detoxify HNE:
- Reduction: Aldo-keto reductase AKR1C1 catalyzes the NADPH-dependent reduction of HNE to the less reactive 1,4-dihydroxy-2-nonene. [, , ]
- Oxidation: Aldehyde dehydrogenases (ALDH) oxidize HNE to 4-hydroxy-2-nonenoic acid. []
- Conjugation: Glutathione S-transferases (GST) catalyze the conjugation of HNE with glutathione (GSH), forming a GSH-HNE adduct that is readily excreted. []
Q7: What is the significance of AKR1C1 in HNE metabolism?
A7: AKR1C1 exhibits a high catalytic efficiency for HNE reduction and is inducible by oxidative stress and glutathione depletion. [] This suggests that AKR1C1 plays a critical role in cellular defense against HNE-mediated damage, particularly under conditions of heightened oxidative stress.
Q8: Are there any other biological activities associated with non-2-ene derivatives?
A8: Yes, several biological activities have been reported for non-2-ene derivatives:
- Antibacterial and Antifungal Activity: Novel spiro-isoxazolyl bis-[5,5’]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, both containing the non-2-ene moiety, have demonstrated significant antibacterial and antifungal activity against various standard strains. []
- Angiogenesis Inhibition: Azaspirene, a natural product containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has shown potent angiogenesis inhibitory activity by blocking vascular endothelial growth factor (VEGF)-induced endothelial cell migration. []
Q9: How does the structure of non-2-ene derivatives influence their biological activity?
A9: While the provided research doesn't explicitly detail comprehensive SAR studies, it highlights some crucial points:
- Spirocyclic Structure and Binding Affinity: The spherical shape of bicyclic azoalkanes containing the non-2-ene moiety contributes significantly to their strong binding affinity to p-sulfonatocalix[4]arene (CX4), a synthetic host molecule. This interaction is driven by shape complementarity between the guest and host molecules. []
- Substituent Effects on Sigma Receptor Binding: The presence and position of substituents on the bicyclic framework of N(6)-allyl bicyclic derivatives can significantly influence their binding affinity to the sigma(1) receptor. Specifically, a substituent at the 2-position of the bicyclic system can lead to unfavorable steric interactions with the receptor, impacting binding affinity. []
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